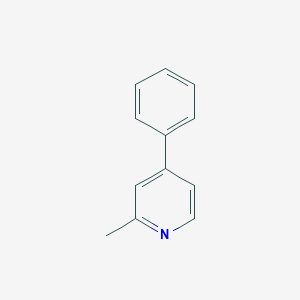

2-Methyl-4-phenylpyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNQZTZTZWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376489 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-21-0 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Phenylpyridine and Its Precursors

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for forging the crucial carbon-carbon bond between the pyridine (B92270) ring and the phenyl group. These methods offer a versatile and efficient route to the 4-phenylpyridine (B135609) core structure.

The Suzuki-Miyaura coupling reaction is a powerful method for creating biaryl compounds, including the synthesis of 2-phenylpyridine (B120327) derivatives. mdpi.comgre.ac.uk Research has focused on optimizing conditions for the synthesis of 2-methyl-4-phenylpyridine. In one study, various catalysts and bases were explored in a mixed solvent system of water/1,4-dioxane (5:1) under microwave irradiation at 120°C. The findings indicated that the combination of Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base provided the optimal conditions for the Suzuki coupling reaction. researchgate.net This approach offers benefits such as a clean reaction profile and a short reaction time. researchgate.net

To test the viability of new palladium catalysts, several boronic acids and aryl halides can be combined. cdnsciencepub.com A general procedure involves combining an aryl halide (bromo or iodo derivative), a boronic acid, a base such as cesium carbonate, and a palladium catalyst in a solvent mixture like N,N-dimethylformamide and water, followed by heating. cdnsciencepub.com

Table 1: Optimization of Suzuki Coupling Reaction for this compound Synthesis

| Catalyst | Base | Solvent | Temperature | Outcome | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | water/1,4-dioxane (5:1) | 120°C (Microwave) | Optimal Condition | researchgate.net |

Organometallic reagents, particularly Grignard and organolithium reagents, provide alternative transition-metal-free or modified pathways for aryl-pyridine bond formation.

Grignard Reagents are versatile tools in pyridine synthesis. chemguide.co.uk One common strategy involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org For instance, reacting a pyridine N-oxide with an arylmagnesium halide followed by treatment with acetic anhydride (B1165640) can yield 2-substituted pyridines. diva-portal.org This method has been used to synthesize a variety of 2,4-disubstituted pyridines in good yields. diva-portal.org While traditional methods often require transition metal catalysts, newer protocols have been developed that are transition-metal-free. acs.orgnih.gov For example, reacting a pyridylsulfonium salt with a Grignard reagent can produce bipyridines and other heteroaryl-pyridine compounds. acs.orgnih.gov

Organolithium Reagents offer a palladium-free route for the synthesis of 4-aryl-substituted phenylpyridines. rsc.orgnih.govworktribe.com A versatile synthesis starts from tert-butyl 4-oxopiperidine-1-carboxylate. rsc.orgnih.govworktribe.com The process involves reaction with an aryllithium reagent, followed by dehydration/deprotection with trifluoroacetic acid, oxidation, and finally phenylation to yield the desired 4-aryl-2-phenylpyridine ligand. rsc.orgnih.gov This method avoids the use of palladium catalysis. rsc.org The initial step in some procedures for creating phenyl-substituted heterocycles involves the preparation of phenyllithium (B1222949) from bromobenzene (B47551) and lithium metal. masterorganicchemistry.com In more complex approaches, the reactivity of cyclomanganated 2-phenylpyridine derivatives with organolithium reagents has been explored to synthesize novel chelated manganese complexes. acs.org

Ligand-directed C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov In this approach, a directing group on one of the substrates guides a transition metal catalyst to a specific C-H bond for activation and subsequent arylation.

For pyridine-containing substrates, the pyridine nitrogen atom itself can act as the directing group. nih.gov Palladium-catalyzed C-H arylation using diaryliodonium salts as the aryl source has been studied in detail. nih.govnih.gov Mechanistic studies on the reaction between 3-methyl-2-phenylpyridine (B78825) and a diaryliodonium salt provided evidence for a bimetallic palladium intermediate. nih.govnih.govacs.org The proposed catalytic cycle involves the formation of a cyclopalladated species, which is then oxidized by the diaryliodonium reagent in the turnover-limiting step. nih.govutas.edu.au This oxidation is believed to form a key bimetallic high-oxidation-state Pd(III) species which then undergoes reductive elimination to form the C-C bond. nih.govnih.govutas.edu.au This methodology has been applied to a variety of substrates with directing groups like pyridines and quinolines. nih.govnih.gov

α-Methylation Strategies

Once the 4-phenylpyridine core is established, the final step is often the introduction of a methyl group at the C-2 position (α-position).

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, reduced reaction times, and less waste. mdpi.comresearchgate.netnih.govnih.gov A method for the α-methylation of pyridines has been developed using a simplified bench-top continuous flow setup. mdpi.comresearchgate.net In this system, the pyridine substrate is passed through a heated column packed with a heterogeneous catalyst, most notably Raney® nickel. mdpi.comresearchgate.netnih.gov

Using a low boiling point primary alcohol, such as 1-propanol (B7761284), as the solvent and methyl source, a series of 2-methylpyridines have been synthesized with high selectivity and in very good yields. mdpi.comresearchgate.net The proposed mechanism involves either heterogeneous catalysis where a methylating species is generated on the catalyst surface, or a Ladenberg rearrangement following the formation of an N-alkyl pyridinium (B92312) ion. mdpi.comresearchgate.netnih.gov This flow method avoids laborious work-up procedures, as the product can often be isolated by simple removal of the solvent. mdpi.comresearchgate.netnih.gov

Table 2: Comparison of Batch vs. Continuous Flow α-Methylation of 4-Phenylpyridine

| Method | Catalyst | Methyl Source/Solvent | Temperature | Reaction Time | Yield | Reference |

| Batch | Raney® nickel | 1-Octanol (B28484) | ~200 °C | 19 h | 67% (crude) | nih.gov |

| Continuous Flow | Raney® nickel | 1-Propanol | >180 °C | Greatly Reduced | Very Good | mdpi.comresearchgate.net |

Conventional batch methods for α-methylation have also been established. researchgate.net A convenient laboratory procedure involves heating a pyridine derivative with Raney® nickel in a high-boiling primary alcohol like 1-octanol or n-decanol at ambient pressure. nih.govresearchgate.netlookchem.com The alcohol serves as the source for the methylating agent, which is likely generated in situ. researchgate.net

A representative batch procedure for the synthesis of this compound involves refluxing 4-phenylpyridine with Raney® nickel in 1-octanol at approximately 200°C for 19 hours. nih.gov After cooling, the crude reaction mixture is filtered and subjected to an acid-base workup to isolate the product. nih.gov While effective, these batch protocols are often characterized by high temperatures, long reaction times (sometimes exceeding 200 hours for preparative scale), and the necessity for laborious liquid-liquid extraction to separate the product from the high-boiling solvent. nih.govresearchgate.net

Regioselectivity in α-Methylation of Pyridine Systems

The introduction of a methyl group at the α-position (C2 or C6) of a pyridine ring presents a significant challenge due to the electronic nature of the heterocycle. Direct methylation often leads to a mixture of isomers, with limited regiocontrol. nih.govmdpi.com The generation of methyl radicals, for instance, typically results in non-selective addition at the 2, 3, and 4 positions of the pyridine ring, diminishing the synthetic utility of such methods. nih.govmdpi.com

To overcome this lack of regioselectivity, specific methodologies have been developed. One notable approach involves the use of a Raney nickel catalyst in conjunction with a high-boiling primary alcohol, such as 1-octanol or 1-decanol. researchgate.net This reaction, conducted at high temperatures, is believed to proceed via a heterogeneous mechanism where a methylating species, generated from the alcohol on the catalyst surface, preferentially attacks the sterically less hindered α-position of the pyridine. nih.govresearchgate.net Another proposed mechanism involves a Ladenburg rearrangement of a pyridinium species formed in situ. researchgate.net

Continuous flow chemistry has emerged as a superior alternative to traditional batch processes for α-methylation. nih.govmdpi.com By passing a solution of the pyridine substrate in a low-boiling alcohol like 1-propanol through a heated column packed with Raney® nickel, a high degree of regioselectivity for the 2-methylated product can be achieved. nih.govmdpi.com This method offers improved safety, shorter reaction times, and higher yields, often eliminating the need for extensive purification. nih.gov For example, the flow synthesis of this compound from 4-phenylpyridine resulted in a 97% conversion. mdpi.com

Catalyst-driven switches in regioselectivity have also been demonstrated. In some cases, the presence of a cobalt catalyst can direct alkylation to a specific position, while its absence leads to alkylation at the C2-position of the pyridine ring. rsc.org Furthermore, directing groups on the pyridine ring can facilitate ortho-selective C-H methylation using various methylating agents like methylboronic acid or potassium methyltrifluoroborate (MeBF3K) with palladium or rhodium catalysts. rsc.org

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Batch Reaction | Raney® Nickel, 1-Octanol | High temperature, long reaction time, moderate regioselectivity. | nih.govresearchgate.net |

| Flow Chemistry | Raney® Nickel, 1-Propanol | High regioselectivity, high yield, short reaction time, safer process. | nih.govmdpi.com |

| Directed C-H Methylation | Pd or Rh catalysts, MeBF3K | Requires a directing group on the pyridine ring for ortho-selectivity. | rsc.org |

| Radical Methylation | Various radical initiators | Generally poor regioselectivity, leading to a mixture of isomers. | nih.govmdpi.com |

Multi-step Preparative Routes from Substituted Pyridine Intermediates

Reactions involving 4-Bromo-2-methylpyridine (B16423) Derivatives

A highly efficient and regioselective route to this compound involves the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes 4-bromo-2-methylpyridine as a key intermediate. The synthesis is achieved by coupling 4-bromo-2-methylpyridine with phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Optimization studies have shown that the choice of catalyst and base significantly impacts the reaction yield. researchgate.net Microwave-assisted synthesis has been found to be particularly effective, enhancing reaction rates and efficiency. researchgate.net A study exploring various conditions found that the combination of Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a water/1,4-dioxane solvent mixture under microwave irradiation at 120 °C provided the optimal results, achieving an 81% total yield. researchgate.net This represents a significant improvement over other catalytic systems. researchgate.net

| Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|

| Pd(dppf)Cl2 | K2CO3 | 81 | researchgate.net |

| Pd(dppf)Cl2 | Na2CO3 | 75 | researchgate.net |

| Pd(dppf)Cl2 | Cs2CO3 | 72 | researchgate.net |

| Pd(PPh3)4 | K2CO3 | 68 | researchgate.net |

Reduction of Pyridone and Pyridinium Intermediates

The synthesis of this compound can also be approached through the reduction of corresponding pyridone or pyridinium salt intermediates. The synthesis of substituted 2-pyridones is a well-established field, often involving multi-component reactions. jmaterenvironsci.commdpi.com These pyridones can then serve as precursors to the target pyridine. For instance, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile can be synthesized and subsequently modified. nih.gov Chlorination followed by amination can introduce different functionalities, which can then be further transformed. nih.gov

Pyridinium salts are another class of valuable intermediates. The asymmetric reduction of substituted pyridinium salts to the corresponding piperidines is a known transformation. liverpool.ac.uk While the complete reduction to a piperidine (B6355638) is not the goal for synthesizing this compound, the methodologies highlight the reactivity of the pyridine ring in its quaternized form. In some cases, the reduction of pyridine derivatives can lead to the formation of methylpyridines. For example, pyridinecarboxamides can be reduced with samarium diiodide in the presence of water to yield the corresponding methylpyridines. clockss.org Specifically, 2-pyridinecarboxylic acid has been reduced to give 2-methylpyridine (B31789) as the major product under these conditions. clockss.org

Condensation Reactions with Carbonyl Compounds

Condensation reactions involving carbonyl compounds provide a powerful strategy for the de novo synthesis of the pyridine ring system. Multi-component reactions, where several starting materials combine in a one-pot synthesis, are particularly efficient for generating substituted pyridines. acs.orgbohrium.comjocpr.com

One classic method is the Doebner-Miller reaction, which is a variation of the Skraup synthesis. gfschemicals.com This reaction can be used to prepare quinolines and, by extension, substituted pyridines from an aromatic amine, an α,β-unsaturated carbonyl compound, and an oxidizing agent. gfschemicals.com For the synthesis of this compound, a plausible route could involve the reaction of an appropriate amine with phenyl propenyl ketone. gfschemicals.com

More modern approaches utilize catalysts to facilitate the condensation. For example, gold(III) or copper salts can catalyze the one-pot reaction of ketones or aldehydes with propargylamine (B41283) to form functionalized pyridines. acs.org The reaction is thought to proceed through the formation of an N-propargylenamine intermediate, followed by a regioselective cyclization and aromatization. acs.org Another example involves the microwave-assisted reaction of chalcones (1,3-diaryl-2-propen-1-ones) with 3-aminobut-2-enenitrile and ammonium (B1175870) acetate (B1210297) to produce polysubstituted pyridines. jocpr.com This method offers high yields and is environmentally friendly. jocpr.com The vapor-phase reaction of acetophenone (B1666503), acetone, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts has also been reported as a single-step synthesis for 2-methyl-6-phenylpyridine, a constitutional isomer of the target compound, indicating the potential of such condensation strategies. researchgate.net

Table of Compounds

| Compound Name |

|---|

| 1,4-dioxane |

| 1-octanol |

| 1-propanol |

| This compound |

| 2-methyl-6-phenylpyridine |

| 2-methylpyridine |

| 2-pyridinecarboxylic acid |

| 3-aminobut-2-enenitrile |

| 4-bromo-2-methylpyridine |

| 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile |

| 4-phenylpyridine |

| Acetone |

| Acetophenone |

| Ammonia |

| Ammonium acetate |

| Formaldehyde |

| K₂CO₃ (Potassium carbonate) |

| MeBF₃K (Potassium methyltrifluoroborate) |

| Methylboronic acid |

| Pd(dppf)Cl₂ |

| Phenyl propenyl ketone |

| Phenylboronic acid |

| Propargylamine |

| Pyridine |

| Raney nickel |

| Samarium diiodide |

| Water |

Chemical Reactivity and Functionalization of 2 Methyl 4 Phenylpyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is inherently less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The electron-withdrawing nature of the nitrogen atom deactivates the ring, making reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging. orgsyn.orgpearson.com When such reactions do occur, the substitution pattern is influenced by the existing substituents. For pyridine itself, electrophilic attack is favored at the C3 position. pearson.com In the case of 2-methyl-4-phenylpyridine, the directing effects of the methyl and phenyl groups, in conjunction with the deactivating effect of the nitrogen, would lead to a complex mixture of products, with substitution likely occurring on the more activated phenyl ring unless harsh conditions are employed to force substitution on the pyridine ring.

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the positions ortho and para (C2, C6, and C4) to the nitrogen atom. thieme-connect.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. While this compound itself does not possess a leaving group for a direct nucleophilic aromatic substitution (SNAr), this reactivity principle is fundamental to the functionalization of related substituted pyridines. For instance, a halogenated derivative of this compound at the 2- or 6-position would be expected to readily undergo substitution by nucleophiles. The reaction of phenyllithium (B1222949) with 3-substituted pyridines has been shown to yield 2,3- and 2,5-disubstituted products, highlighting the susceptibility of the 2-position to nucleophilic attack. cdnsciencepub.com

Oxidation and Reduction Transformations

The methyl group of this compound is susceptible to oxidation. Similar to other methylpyridines (picolines), it can be oxidized to the corresponding carboxylic acid, 4-phenylpyridine-2-carboxylic acid, using appropriate oxidizing agents. acs.org This transformation provides a valuable synthetic handle for further functionalization.

The reduction of the pyridine ring system can also be achieved. For example, the reduction of the related compound 1-methyl-4-phenyl-2-pyridone has been studied extensively. While reagents like sodium borohydride (B1222165) were found to be ineffective, lithium aluminum hydride (LiAlH₄) in the presence of titanium trichloride (B1173362) (TiCl₃) successfully reduced the pyridone to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802). acs.org Treatment with borane (B79455) in tetrahydrofuran (B95107) (THF) unexpectedly led to the formation of 4-phenylpyridine (B135609). acs.org These studies on a closely related structure indicate that the reduction of this compound would likely require strong reducing agents and could potentially lead to a variety of products depending on the reaction conditions.

Directed Ortho-Metalation (DOM) and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgharvard.edu

In the context of this compound, the pyridine nitrogen itself can act as a directing group, facilitating lithiation at the C3 position. However, the presence of the phenyl group introduces another site for potential C-H activation. The pyridine ring can act as a directing group to selectively activate a C-H bond at the ortho position of the phenyl ring, a common strategy in transition metal-catalyzed reactions. This approach often involves the formation of a cyclometalated intermediate. acs.org The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be employed to avoid addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

| Metalation Strategy | Directing Group | Position of Functionalization | Typical Reagents |

| Directed Ortho-Metalation | Pyridine Nitrogen | C3 of Pyridine Ring | n-BuLi, s-BuLi, LDA |

| C-H Activation | Pyridine Nitrogen | Ortho position of Phenyl Ring | Palladium or Rhodium catalysts |

Formation of Quaternized Pyridinium (B92312) Salts (e.g., 1-Methyl-4-phenylpyridinium)

The basic nitrogen atom of the pyridine ring can be readily alkylated to form a quaternary pyridinium salt. The reaction of this compound with an alkylating agent, such as methyl iodide, would yield 1,2-dimethyl-4-phenylpyridinium iodide.

A structurally related and extensively studied pyridinium salt is 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). wikipedia.orgebi.ac.uk MPP+ can be synthesized in the laboratory by reacting 4-phenylpyridine with methyl iodide. wikipedia.org This quaternization proceeds via an SN2 pathway. wikipedia.org The formation of such pyridinium salts is a general and efficient reaction for pyridines.

| Reactant | Alkylating Agent | Product |

| 4-Phenylpyridine | Methyl Iodide | 1-Methyl-4-phenylpyridinium Iodide |

| This compound | Methyl Iodide | 1,2-Dimethyl-4-phenylpyridinium Iodide |

Medicinal Chemistry and Biological Applications of 2 Methyl 4 Phenylpyridine Derivatives

Investigations in Neuropharmacology

The structural similarity of 4-phenylpyridine (B135609) derivatives to the well-known neurotoxin 1-methyl-4-phenylpyridinium (MPP+) has prompted significant research into their neuropharmacological effects. MPP+ is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound used to induce a condition in animal models that mimics the major pathophysiological features of Parkinson's disease (PD). nih.govnih.govwikipedia.org This has made MPP+ and its analogs invaluable tools for studying the mechanisms of dopaminergic neurodegeneration. nih.govwikipedia.org

The neurotoxin MPTP is lipophilic, allowing it to cross the blood-brain barrier where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) into MPP+. nih.govnih.gov This toxic metabolite is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter, leading to their destruction and the characteristic symptoms of parkinsonism. pnas.org

Derivatives of 2-Methyl-4-phenylpyridine have been investigated within this context. Some studies have shown that this compound can decrease the levels of striatal dopamine in experimental models of Parkinson's disease, suggesting a potential neurotoxic effect similar to that of MPP+. biosynth.com Conversely, the parent compound, 4-phenylpyridine (4PP), has demonstrated a protective effect. When administered before MPTP, 4PP was found to significantly protect against the dopamine-depleting effects of the neurotoxin. nih.gov This protection was attributed to a reduction in the striatal concentrations of MPP+, likely by inhibiting the metabolic conversion of MPTP to its toxic form. nih.gov This dual potential for both neurotoxicity and neuroprotection highlights the complex structure-activity relationships within this class of compounds and their importance in studying Parkinson's disease models.

A critical mechanism underlying the neurotoxicity of MPP+ is the inhibition of mitochondrial respiration. annualreviews.org MPP+ is actively transported into mitochondria, driven by the membrane potential, where it accumulates. nih.govnih.gov Once inside, it potently inhibits Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain. wikipedia.organnualreviews.orgresearchgate.net This inhibition disrupts ATP production, increases the generation of reactive oxygen species (ROS), and ultimately triggers neuronal cell death. wikipedia.orgresearchgate.net

Studies on analogs of 4-phenylpyridine have sought to clarify the structural requirements for this mitochondrial inhibition. nih.gov Research indicates that neutral pyridine (B92270) compounds, such as this compound, can also act as inhibitors of mitochondrial respiration, particularly in submitochondrial particles where the membrane barrier is disrupted. nih.gov The cationic charge of pyridinium (B92312) compounds like MPP+ greatly enhances their potency in intact mitochondria due to the energy-dependent uptake mechanism that concentrates them within the mitochondrial matrix. nih.govnih.gov However, the inhibitory action of their neutral pyridine counterparts suggests that the core phenylpyridine structure itself is capable of interfering with respiratory processes. nih.gov This suggests that the neurotoxicity of certain this compound derivatives could be mediated, at least in part, by direct or indirect inhibition of mitochondrial function.

Beyond their use in modeling neurotoxicity, some this compound derivatives have been investigated for their potential to therapeutically modulate neurodegenerative pathways. The ability of the parent compound, 4-phenylpyridine, to inhibit the metabolic activation of MPTP represents a clear neuroprotective strategy. nih.gov Furthermore, some research suggests that this compound can inhibit the production of active oxygen species, which are a major downstream effect of mitochondrial complex I inhibition and a key driver of cell death in Parkinson's disease. nih.govbiosynth.com

MPP+-induced neurotoxicity is known to trigger multiple cell death pathways, including apoptosis and neuroinflammation. nih.gov Apoptosis in this context involves the activation of the caspase system and is linked to mitochondrial dysfunction. nih.govnih.gov Neuroinflammation is characterized by the activation of microglia and astrogliosis. nih.gov While direct studies on this compound are limited, its reported ability to reduce oxidative stress suggests a potential to interfere with these damaging cascades. biosynth.com Other compounds have been shown to protect against MPP+ toxicity by activating specific cellular defense pathways, such as the TFEB-autophagy-lysosomal pathway, which helps clear damaged mitochondria and aggregated proteins. bohrium.com The therapeutic potential of this compound derivatives may lie in their ability to modulate these same protective or anti-apoptotic pathways.

Anticancer Research

The pyridine scaffold is a privileged structure in oncology, with numerous derivatives demonstrating potent anticancer activity. Researchers have synthesized and evaluated various this compound derivatives for their potential as cytotoxic agents against a range of human cancer cell lines.

Derivatives of this compound have shown promising cytotoxic effects in preclinical studies. In one study, a series of these derivatives were synthesized and evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with some compounds exhibiting significant activity. researchgate.net Other research on structurally related 2,6-diaryl-substituted pyridines and phenylpyridine-carboxamides has also revealed moderate to excellent cytotoxic activity against various cancer cell lines, including AGS (gastric adenocarcinoma), A549 (lung cancer), and PC-3 (prostate cancer). nih.govmdpi.com These findings indicate that the phenylpyridine core can be chemically modified to develop potent antiproliferative agents.

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected pyridine derivatives from various research studies.

The cytotoxic effects of anticancer agents are often mediated by the induction of apoptosis, a form of programmed cell death. Research into related cytotoxic pyridine derivatives suggests that their mechanism of action involves the activation of apoptotic pathways. For instance, studies on the neurotoxin MPP+ have shown that it induces apoptosis through mechanisms involving the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govnih.gov This process is often initiated by mitochondrial dysfunction and the subsequent release of reactive oxygen species (ROS). nih.gov

In the context of cancer, some pyridine-based compounds have been observed to cause cell death through mechanisms linked to both apoptosis and cell cycle arrest. It is plausible that the anticancer derivatives of this compound exert their effects through similar pathways. By inducing overwhelming cellular stress, possibly through mitochondrial interference or other means, these compounds can trigger the intrinsic apoptotic pathway, leading to the selective elimination of rapidly dividing cancer cells. Further research is needed to fully elucidate the specific molecular targets and signaling cascades, such as the potential involvement of the Bcl-2 protein family which regulates both apoptosis and autophagy, that are modulated by these compounds in cancer cells. elsevierpure.com

Inhibition of Key Enzymatic Targets (e.g., Stromelysin-1, Collagenase 3)

The matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both normal physiological processes and pathological conditions. Among them, stromelysin-1 (MMP-3) and collagenase 3 (MMP-13) are significant targets in medicinal chemistry due to their roles in diseases like osteoarthritis, rheumatoid arthritis, and cancer metastasis. google.commerckmillipore.com MMP-3 has a broad substrate specificity, including proteoglycans, fibronectin, and collagens, and it can activate other MMPs. google.com MMP-13 is particularly potent in degrading type II collagen, the primary collagen in cartilage, making it a key player in the progression of osteoarthritis. nih.gov

While the inhibition of MMP-3 and MMP-13 by various heterocyclic compounds has been a subject of intense research, specific studies detailing the inhibitory activity of this compound derivatives against these enzymes are not extensively reported in the public domain literature. The development of MMP inhibitors has often focused on scaffolds that can effectively chelate the catalytic zinc ion in the active site. nih.gov Although pyridine-containing compounds have been explored as MMP inhibitors, the direct contribution of the this compound scaffold to potent and selective inhibition of stromelysin-1 or collagenase 3 remains an area for further investigation. Future research could explore the potential of this scaffold in designing selective inhibitors for these key enzymes.

Antimicrobial Efficacy Studies

The rising threat of antimicrobial resistance has spurred the search for novel chemical entities with antibacterial and antifungal properties. Pyridine derivatives have emerged as a promising class of compounds in this regard.

Recent research has highlighted the potential of derivatives based on the this compound core as potent antibacterial agents. Specifically, a series of 1-methyl-2-phenylpyridin-1-ium derivatives have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ. acs.org FtsZ is an essential and highly conserved protein in most bacteria, making it an attractive target for broad-spectrum antibiotics.

In one study, several derivatives demonstrated significant activity against a panel of both Gram-positive and Gram-negative bacteria. acs.org For instance, compound 4n from this series showed a minimum inhibitory concentration (MIC) of 0.125 μg/mL against Bacillus subtilis ATCC9372, which was significantly more potent than the standard antibiotics ciprofloxacin, linezolid, and vancomycin. acs.org Furthermore, compounds 4f and 4n were effective against Staphylococcus aureus ATCC25923 with an MIC of 0.5 μg/mL. acs.org Notably, some derivatives also exhibited strong activity against drug-resistant strains, such as methicillin-resistant S. aureus (MRSA). acs.org The bactericidal nature of these compounds was also confirmed, indicating their potential to kill bacteria rather than just inhibiting their growth. acs.org

| Compound | Test Strain | MIC (μg/mL) |

| 4n | B. subtilis ATCC9372 | 0.125 |

| 4f | S. aureus ATCC25923 | 0.5 |

| 4n | S. aureus ATCC25923 | 0.5 |

| 4e | A. baumannii ATCC19606 | 2 |

| 4k | A. baumannii ATCC19606 | 2 |

| 4n | A. baumannii ATCC19606 | 2 |

| 4g | S. aureus ATCC43300 (MRSA) | 0.5 |

| 4g | S. epidermidis | 0.5 |

| 16a | S. aureus (MRSA) | 0.5 |

| 16b | S. aureus (MRSA) | 0.5 |

| 16e | S. aureus (MRSA) | 0.5 |

| 16e | A. baumannii ATCC19606 | 1 |

Data sourced from a study on 1-methyl-2-phenylpyridin-1-ium derivatives as FtsZ inhibitors. acs.org

While the primary focus of many studies on this compound derivatives has been on their antibacterial and other therapeutic applications, their potential as antifungal agents is also an area of interest. Pyridine-containing structures are known to be present in some antifungal drugs. However, specific and detailed research focusing solely on the antifungal properties of this compound derivatives against a wide range of fungal pathogens is not as extensively documented.

General studies on related pyridine derivatives have shown varying degrees of antifungal activity against clinically relevant fungi such as Candida albicans and Aspergillus species. derpharmachemica.comekb.eg The mechanism of action for antifungal pyridine derivatives can vary, but it often involves the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. Given the promising antibacterial activity of this chemical class, dedicated studies to evaluate the antifungal efficacy of this compound derivatives would be a valuable area for future research.

Enzyme Inhibition Studies beyond Antiproliferative Effects

Beyond their application in cancer therapy, derivatives of the this compound scaffold have been investigated for their ability to inhibit other enzymes involved in different pathological processes. One such enzyme is nicotinamide (B372718) N-methyltransferase (NNMT).

NNMT is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridines. A study on the kinetics of 4-phenylpyridine, a close structural analog of this compound, revealed that it is a substrate for NNMT. universiteitleiden.nl The study also demonstrated that at high concentrations, 4-phenylpyridine acts as a substrate inhibitor of NNMT. This inhibition is thought to occur due to the ability of the 4-phenylpyridine molecule to bind to the active site of the enzyme in two different orientations, one of which is non-productive and thus inhibitory. universiteitleiden.nl This dual interaction at the active site represents a novel mechanism of substrate inhibition. universiteitleiden.nl While 4-phenylpyridine was found to be a poor substrate compared to the natural substrate nicotinamide, this finding opens up avenues for designing potent and specific inhibitors of NNMT based on the 4-phenylpyridine scaffold. universiteitleiden.nl

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

SAR studies on various classes of pyridine derivatives have provided valuable insights that can be extrapolated to the this compound scaffold. For instance, in the context of antimicrobial activity, modifications at the 4-position of the pyridine ring have been shown to be critical. In the study of 1-methyl-2-phenylpyridin-1-ium derivatives as FtsZ inhibitors, the introduction of benzoxazole (B165842) and indole (B1671886) moieties at the 4-position, along with various hydrophobic fragments, was a key strategy in enhancing antibacterial potency. acs.org

The nature of the substituent on the phenyl ring also plays a significant role. In a series of thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine carboxamides, it was observed that the position of substituents on the aryl group influenced their cytotoxic activity. semanticscholar.org For example, compounds with a substituent at the C-3 position of the aryl group generally displayed better activity than those with a substituent at the C-4 position. semanticscholar.org

Furthermore, the electronic properties of the substituents can have a profound effect. In a study of 4-(phenylamino)thieno[2,3-b]pyridine derivatives, a p-methoxy substituted derivative was identified as a lead compound for the development of new microbicidal agents, suggesting that electron-donating groups on the phenyl ring can enhance biological activity. nih.gov These examples highlight the importance of systematic modification of the this compound core to optimize its therapeutic potential.

Design of Enhanced Biological Activity Profiles

The this compound scaffold serves as a versatile template in medicinal chemistry, allowing for systematic modifications to enhance biological activity and selectivity against various therapeutic targets. Researchers have explored extensive structure-activity relationships (SAR) to optimize the potency of these derivatives for different applications, including antitubercular, insecticidal, and antidiabetic agents.

A notable example is the development of pyridine-2-methylamine derivatives as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial target for anti-tuberculosis agents. nih.gov Comprehensive SAR studies revealed key structural features that govern the antitubercular potency. For instance, the choice of substituent at the R¹ position (an N-linked cyclic group) and the R² position (an aryl group) significantly impacts activity. The substitution of a 4,4-dimethylpiperidinyl group with a 4,4-dimethyl-1,4-azasilyl group at R¹ led to a marked increase in activity. nih.gov Similarly, at the R² position, bulky and electron-donating groups were found to be favorable. The combination of an N-8-azaspiro ontosight.aidecyl group at R¹ and a 4-biphenyl group at R² resulted in one of the most potent compounds, compound 62, with a Minimum Inhibitory Concentration (MIC) of 0.0156 µg/mL against M. tuberculosis H37Rv. nih.gov Conversely, electron-withdrawing groups or certain N- or O-containing aromatic rings at the R² position generally decreased the antitubercular activity. nih.gov

| Compound | R¹ Substituent | R² Substituent | Antitubercular Activity (MIC, µg/mL) |

| 17 | 4,4-Dimethylpiperidinyl | Isopropyl | >64 |

| 16 | 4,4-Dimethyl-1,4-azasilyl | Isopropyl | 8 |

| 35 | 4,4-Dimethylpiperidinyl | 4-Isopropylphenyl | 4 |

| 52 | 4,4-Dimethylpiperidinyl | Isobutyl | 4 |

| 53 | 4,4-Dimethylpiperidinyl | tert-Butyl | 4 |

| 49 | 4,4-Dimethylpiperidinyl | 4-Nitrophenyl | >64 |

| 62 | N-8-Azaspiro ontosight.aidecyl | 4-Biphenyl | 0.0156 |

| 63 | N-8-Azaspiro ontosight.aidecyl | 4-Biphenyl | 0.0156 |

Data sourced from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors. nih.gov

In the field of agrochemicals, 2-phenylpyridine (B120327) derivatives have been designed as insecticides. SAR studies on a series of compounds containing N-phenylbenzamide moieties indicated that the nature and position of substituents on the phenyl ring were critical for insecticidal efficacy against species like Mythimna separata. mdpi.com Specifically, compounds with a methoxy (B1213986) group at the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position of the benzene (B151609) ring demonstrated optimal activity. mdpi.com For example, compounds 5a, 5d, 5g, 5h, and 5k showed 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com

The design of this compound analogues has also led to the discovery of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. researchgate.net A novel series of pyridine-based derivatives was synthesized, leading to the identification of 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid as a highly potent inhibitor with an IC₅₀ of 0.57 nM. researchgate.net Docking studies of this compound revealed a key hydrogen-bonding interaction with the Arg125 residue of the enzyme, providing a structural basis for its high affinity and a guide for further optimization. researchgate.net

Furthermore, modifications have been made to create broad-spectrum antibacterial agents by targeting the FtsZ protein. acs.org In one study, various hydrophobic fragments were attached to aromatic heterocycles linked to the 1-methyl-2-phenylpyridin-1-ium core to enhance interactions within a hydrophobic gap of the FtsZ protein. acs.org However, it was found that antibacterial activity was superior in the absence of these hydrophobic side chains, prompting their removal in subsequent designs. acs.org This iterative process of design, synthesis, and biological evaluation is fundamental to enhancing the therapeutic profiles of this compound derivatives.

Bioavailability and Cellular Uptake Mechanisms

The bioavailability and cellular uptake of this compound derivatives are critical parameters influencing their therapeutic efficacy. The physicochemical properties of these compounds, such as lipophilicity, size, and charge, play a significant role in their ability to cross biological membranes and reach their intracellular targets.

The parent compound, 4-phenylpyridine, is a relatively small and hydrophobic molecule, which suggests it is likely to cross the blood-brain barrier. universiteitleiden.nl This characteristic is crucial for derivatives targeting the central nervous system. The bioavailability of a specific 4-phenyl-pyridine derivative, 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-[6-(4-methyl-piperazin-1-yl)-4-(2-methyl-pyridin-3-yl)-pyridin-3-yl]-isobutyramide, was evaluated in dogs, where it demonstrated an oral bioavailability of 30-40%. google.com To improve bioavailability for oral administration, compounds are often screened using criteria such as Lipinski's rule of five. mdpi.com

The cellular uptake mechanisms of these derivatives can be complex and are not always passive. For instance, studies on an iridium(III) complex incorporating a 4-methyl-2-phenylpyridine (B184572) ligand revealed that it enters living cells through an energy-dependent, non-endocytic pathway. nih.gov The translocation of this complex from the cell periphery toward the nucleus appears to be dependent on the microtubule transport system, with nuclear pore complexes regulating its entry into the nucleus. nih.gov

The uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), a metabolite structurally similar to N-methylated this compound derivatives, is particularly well-studied. MPP⁺ is actively transported into dopaminergic neurons by the dopamine transporter (DAT) due to its structural resemblance to dopamine. nih.govresearchgate.net Once inside the cell, it accumulates in the mitochondria, a process that is central to its mechanism of toxicity. nih.gov Research using a fluorescent MPP⁺ mimic, 1-methyl-4-(4'-iodophenyl)pyridinium (4'I-MPP⁺), has provided further insight, suggesting that cytosolic and mitochondrial Ca²⁺ levels, mediated by the sodium-calcium exchanger (NCX), play a critical role in the cellular and mitochondrial accumulation of MPP⁺. nih.govplos.org This suggests that the cellular transport of charged pyridinium derivatives can be mediated by specific transporter proteins.

In silico molecular docking studies have also been used to understand the interaction of these compounds with transport proteins and metabolizing enzymes. For example, the interaction of 4-phenylpyridine with nicotinamide N-methyltransferase (NNMT), an enzyme that can N-methylate it to produce MPP⁺, showed that it can bind to the active site in two different orientations—one that leads to catalysis (a substrate pose) and another that is inhibitory. universiteitleiden.nlnih.gov This dual-binding mode represents a novel mechanism of substrate inhibition that can affect its metabolic fate. nih.gov

Catalytic Applications and Ligand Design

2-Methyl-4-phenylpyridine as a Ligand in Transition Metal Catalysis

The pyridine (B92270) nitrogen in this compound serves as an effective coordination site for a variety of transition metals, making it a valuable ligand in organometallic chemistry and homogeneous catalysis. rsc.org The substituents on the pyridine ring, like the methyl and phenyl groups, allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic performance. researchgate.net

The synthesis of metal complexes incorporating this compound, or its isomers, typically involves the reaction of a metal precursor with the ligand. For instance, palladium(II) complexes can be prepared by reacting a palladium salt, like palladium(II) chloride, with the corresponding phenylpyridine derivative. researchgate.net The resulting complexes often adopt a square planar geometry where the monodentate phenylpyridine ligand coordinates to the palladium center through the nitrogen donor atom. researchgate.net

Similarly, rhodium(I) carbonyl complexes can be synthesized. A common method is the bridge-splitting reaction of a dimeric rhodium precursor, such as [(CO)2Rh(μ-Cl)2Rh(CO)2], with two equivalents of the substituted pyridine ligand. core.ac.uk This yields cis-dicarbonylchloro(ligand)rhodium(I) complexes. core.ac.uk The infrared spectra of such complexes typically show two strong carbonyl stretching bands, confirming the cis arrangement of the CO ligands. core.ac.uk

Table 1: Examples of Synthesized Metal Complexes with Phenylpyridine-type Ligands

| Metal Center | Ligand Type | General Formula | Synthetic Method | Reference |

|---|---|---|---|---|

| Palladium(II) | 2-(p-tolyl)pyridine | [PdCl2L2] | Reaction of PdCl2 with the ligand | researchgate.net |

| Rhodium(I) | 2-Phenylpyridine (B120327) | [Rh(CO)2ClL] | Bridge-splitting of [(CO)2Rh(μ-Cl)2Rh(CO)2] | core.ac.uk |

Note: The table includes examples with closely related isomers and derivatives to illustrate common synthetic strategies.

Complexes featuring the phenylpyridine framework are active catalysts for a range of important organic reactions, most notably C-H activation and carbonylation.

C-H Activation: The pyridine nitrogen atom can act as an effective directing group, facilitating the selective activation of C-H bonds at the ortho position of the phenyl ring by a coordinated metal center. rsc.org This chelation-assisted strategy is a highly effective method for functionalizing otherwise unreactive C-H bonds. rsc.org

A notable example is the palladium-catalyzed cyanation of 2-phenylpyridine derivatives. In a study utilizing a heterogeneous Pd(II)/Mg-La mixed oxide catalyst, 4-methyl-2-phenylpyridine (B184572) was successfully converted to its mono-cyano derivative in an 82% yield. rsc.org This reaction demonstrates the robustness of the catalytic system and the tolerance of the methyl group on the pyridine ring. rsc.org

Table 2: Palladium-Catalyzed Cyanation of 2-Phenylpyridine Derivatives

| Substrate | Catalyst System | Product Yield | Reference |

|---|---|---|---|

| 2-Phenylpyridine | Pd(II)/Mg-La, Cu(NO3)2·3H2O, NH4HCO3 | 85% | rsc.org |

| 4-Methyl-2-phenylpyridine | Pd(II)/Mg-La, Cu(NO3)2·3H2O, NH4HCO3 | 82% | rsc.org |

| 4-Fluoro-2-phenylpyridine | Pd(II)/Mg-La, Cu(NO3)2·3H2O, NH4HCO3 | 65% | rsc.org |

This table is based on data for a heterogeneous system, highlighting the substrate's reactivity.

Carbonylation: Rhodium complexes containing substituted pyridine ligands have demonstrated catalytic activity in methanol (B129727) carbonylation. core.ac.uk The key rate-determining step in this process is the oxidative addition of methyl iodide to the rhodium(I) center. core.ac.uk While direct studies on this compound are limited, research on isomers like 2-methylpyridine (B31789) shows that the electronic and steric effects of the ligand influence the reaction rate. core.ac.ukacs.org Zirconium complexes have also been used to mediate the carbonylation of pyridine rings, leading to the formation of pyridinedimethoxide ligands. usfq.edu.ec For example, the carbonylation of zirconium dialkyl compounds in the presence of 4-methylpyridine (B42270) yields α,α'-disubstituted-2,6-pyridinedimethoxide products. usfq.edu.ec

Oxidative addition is a fundamental step in many catalytic cycles involving transition metals. nih.gov In this process, the metal center's oxidation state and coordination number increase. For catalytic cycles involving phenylpyridine ligands, such as palladium-catalyzed C-H functionalization, a plausible mechanism involves the formation of a palladacycle intermediate through pyridyl-assisted C-H activation. rsc.org This Pd(II) intermediate can then undergo oxidative addition with a reagent, leading to a high-valent Pd(IV) species. rsc.org Subsequent reductive elimination forms the desired product and regenerates the active Pd(II) catalyst, completing the cycle. rsc.org

Similarly, in rhodium-catalyzed carbonylation, the catalytic cycle is initiated by the oxidative addition of an electrophile like methyl iodide to the Rh(I) center of a complex such as [Rh(CO)2ClL]. core.ac.uk This forms a Rh(III) alkyl intermediate, which is a critical step for the subsequent carbonyl insertion and product formation. core.ac.uk Kinetic studies on related ligands have shown that the rate of this oxidative addition is sensitive to the steric and electronic properties of the pyridine ligand. core.ac.uk

Heterogeneous Catalysis utilizing this compound Precursors

While often used in homogeneous systems, this compound and its parent compound, 2-phenylpyridine, can also serve as precursors or substrates in heterogeneous catalysis. These systems offer advantages such as easier catalyst recovery and reuse.

For example, a heterogeneous catalyst composed of palladium(II) supported on a Mg-La mixed oxide has been effectively used for the C-H cyanation of 2-phenylpyridine derivatives, including 4-methyl-2-phenylpyridine. rsc.org This catalyst was shown to be recoverable by centrifugation and could be reused for multiple consecutive cycles with nearly consistent activity and selectivity. rsc.org The presence of both palladium and a copper co-oxidant was essential for the reaction to proceed. rsc.org

Furthermore, the synthesis of 2-phenylpyridines themselves can be achieved using heterogeneous catalysts. Mesoporous aluminosilicates like Al-MCM-41 have been shown to be effective catalysts for the cyclization reaction of acetophenone (B1666503) and allyl alcohol in the presence of ammonia (B1221849) to selectively produce 2-phenylpyridine. researchgate.net Such molecular sieve catalysts offer a pathway towards more environmentally friendly synthesis routes. researchgate.net In another application, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved in a continuous-flow system using heterogeneous carbon-supported metal catalysts. researchgate.net

Photoredox Catalysis and Light Emission Properties

The 2-phenylpyridine (ppy) framework is a cornerstone of modern photoredox catalysis and materials science, particularly in the design of phosphorescent emitters for applications like Organic Light-Emitting Diodes (OLEDs). acs.orgosti.gov Cyclometalated iridium(III) complexes, such as fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3), are benchmark photosensitizers due to their strong metal-to-ligand charge-transfer (MLCT) excited states, which have long lifetimes and can engage in efficient electron transfer reactions upon visible light irradiation. acs.orgosti.gov

The introduction of substituents onto the phenylpyridine ligand, such as a methyl group, allows for the systematic tuning of the complex's electrochemical and photophysical properties. acs.org The synthesis and characterization of various methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes have been reported, demonstrating how these modifications can alter emission wavelengths and quantum yields. acs.org

While direct photoredox applications of a complex based solely on this compound are not extensively detailed, the principles are well-established. The electronic properties of the methyl group would influence the energy levels of the frontier orbitals in an iridium complex, thereby affecting its redox potentials in both the ground and excited states. This tuning is critical for optimizing the efficiency of a photocatalytic cycle with specific substrates. Furthermore, cyclometalated platinum(II) complexes containing phenylpyridine ligands have been shown to undergo light-driven aromatic C-H activation, proceeding through a triplet excited state to form a detectable Pt(IV) intermediate. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and properties of molecules. For 2-Methyl-4-phenylpyridine, DFT calculations have been employed to elucidate its electronic characteristics, predict reaction pathways, and simulate its spectroscopic behavior.

DFT calculations have been instrumental in understanding the electronic landscape of this compound and related phenylpyridine isomers. The introduction of a methyl group can influence the electronic properties of the parent 2-phenylpyridine (B120327) molecule. Theoretical studies on phenylpyridine isomers using DFT (B3LYP) and Hartree-Fock (RHF) methods have provided insights into their relative stabilities and enthalpies of formation. acs.org For the parent compound, 4-phenylpyridine (B135609), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the potential energy minimum, which corresponds to a twisted conformation between the phenyl and pyridine (B92270) rings. karatekin.edu.tr These calculations also provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. For instance, in a related pyrrolidine (B122466) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a HOMO-LUMO gap of 5.2 eV.

DFT calculations are a powerful tool for investigating reaction mechanisms involving phenylpyridine derivatives. For example, the mechanism of palladium-catalyzed direct methylation of arenes with peroxides has been studied using the M06 density functional theory. researchgate.net These studies help in identifying key intermediates and transition states, thereby elucidating the reaction pathway. The introduction of a methyl group, as in this compound, can be examined to understand its effect on the reaction energetics and selectivity. researchgate.net In a study on a related system, the palladium-catalyzed methylation of 2-phenylpyridine, DFT was used to explore different mechanistic possibilities, including the site of catalyst coordination and the subsequent C-H bond activation and C-C bond formation steps. researchgate.net

DFT calculations can be used to simulate various spectroscopic properties, aiding in the interpretation of experimental data. For instance, time-dependent DFT (TD-DFT) is a widely used method for calculating vertical excitation energies and oscillator strengths, which can be used to simulate electronic absorption spectra. rsc.org The simulation of photoluminescence spectra requires geometry optimization of the excited state. rsc.org For related phenylpyridine complexes used in electroluminescent materials, TD-DFT has been employed to model their absorption and emission spectra. rsc.org Furthermore, DFT can be used to calculate NMR chemical shifts and coupling constants, which can be compared with experimental NMR data for structural elucidation. researchgate.net In a study of a dinitrene derived from a phenylpyridine, B3LYP/6-311+G(d,p) calculations were used to estimate magnetic parameters for electron spin resonance (ESR) spectroscopy. acs.org

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of molecules over time. nih.govarxiv.org For flexible molecules like this compound, which has a rotatable bond between the two aromatic rings, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.

While specific QSAR studies focusing solely on this compound are not extensively documented, QSAR analyses have been performed on related pyridine and pyrimidine (B1678525) derivatives to understand the structural features that govern their biological activities. nih.govtandfonline.com For instance, QSAR models for 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors have highlighted the importance of descriptors related to atomic properties like electronegativity and polarizability. tandfonline.com In another study on sirtuin 1 activators, QSAR models revealed that descriptors such as electronegativity, charge, and polarizability influence the bioactivity. nih.gov For a series of 1-adamantylthio derivatives of phenylpyridines, QSAR studies indicated that dipole moment and electrophilic index were important for their superoxide (B77818) scavenging activity. researchgate.net These studies demonstrate the potential of QSAR to rationalize the activity of substituted pyridines and guide the design of new analogs.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govtubitak.gov.tr This method is crucial in drug discovery for understanding ligand-protein interactions and for virtual screening of compound libraries.

| Parameter | Value/Description | Method | Reference |

| Electronic Structure | |||

| HOMO-LUMO Gap | 5.2 eV (for a related pyrrolidine derivative) | DFT (B3LYP/6-311++G(d,p)) | |

| Conformational Analysis | |||

| Relative Energy | This compound is more stable than 3-methyl-4-phenylpyridine (B1618753) by 18.93 kJ/mol (HF) and 16.90 kJ/mol (B3LYP) | HF and B3LYP | karatekin.edu.tr |

| Equilibrium Dihedral Angle | The methyl group at the 2-position does not significantly change the equilibrium dihedral angle compared to 4-phenylpyridine. | HF and B3LYP | karatekin.edu.tr |

| Spectroscopic Properties | |||

| Magnetic Parameters (for a dinitrene derivative) | DQ = 0.154 cm–1, EQ = 0.050 cm–1 | ESR Spectroscopy and DFT (B3LYP/6-311+G(d,p)) | acs.org |

| Ligand-Protein Docking | |||

| Binding Energy (MPP+ with human DAT) | -7.2 kcal/mol | Molecular Docking (AutoDock Vina) | researchgate.net |

| Binding Energy (Dopamine with human DAT) | -6.1 kcal/mol | Molecular Docking (AutoDock Vina) | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Methyl-4-phenylpyridine, offering precise information about the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen atoms in this compound by measuring their distinct chemical shifts (δ) in parts per million (ppm). The spectrum typically reveals a singlet for the methyl (CH₃) group protons, located in the upfield region. The aromatic region of the spectrum is more complex, showing signals corresponding to the protons on both the pyridine (B92270) and phenyl rings. The specific substitution pattern influences the multiplicity and coupling constants (J) of these aromatic protons, allowing for their precise assignment. Analytical data reported for 2-methylpyridines confirms these characteristic features. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.5 | Singlet |

| Pyridine Ring Protons | ~7.0 - 8.5 | Multiplets/Doublets |

Note: Exact chemical shifts can vary based on the solvent and instrument frequency.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct singlet peak. pressbooks.pub The chemical shifts are spread over a wider range than in ¹H NMR, generally from 0 to 220 ppm. pressbooks.pub The signal for the methyl carbon appears at the upfield end of the spectrum. The carbons of the pyridine and phenyl rings resonate in the downfield aromatic region. The quaternary carbons (those without attached protons), such as C2, C4, and the ipso-carbon of the phenyl ring, can also be identified, often by their lower intensity. pressbooks.pub This technique is crucial for confirming the substitution pattern on both aromatic rings. researchgate.net

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~24 |

| Pyridine Ring Carbons | ~120 - 158 |

Note: Exact chemical shifts can vary based on the solvent and instrument frequency.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex signals in the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks between neighboring protons on the pyridine ring and on the phenyl ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their known proton signals. For instance, it would definitively link the methyl proton signal to the methyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons over two or three bonds. uvic.ca HMBC is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this compound, key HMBC correlations would include those from the methyl protons to the C2 and C3 carbons of the pyridine ring, and from the pyridine protons to the carbons of the phenyl ring, thus confirming the 2-methyl and 4-phenyl substitution pattern. researchgate.netchemrxiv.org

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to study reaction mechanisms, molecular dynamics, and to determine the effectiveness of chemical deuteration. magritek.comhuji.ac.il In the context of this compound, ²H NMR could be employed in mechanistic studies involving hydrogen-deuterium (H-D) exchange. For example, by exposing the compound to a deuterium source like D₂O under specific conditions (e.g., elevated temperatures), certain protons on the aromatic rings may be substituted with deuterium. cdnsciencepub.com Analyzing the resulting ²H NMR spectrum would reveal which positions are most susceptible to exchange, providing insights into the electronic properties and reactivity of the molecule. cdnsciencepub.comaps.org The disappearance of signals in the ¹H NMR spectrum would corroborate the deuteration sites. magritek.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a compound. chimia.ch Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS can measure the mass of an ion with very high accuracy (typically to four or more decimal places).

For this compound, with a molecular formula of C₁₂H₁₁N, the exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁴N). This high-precision measurement allows for the unambiguous determination of the molecular formula, as it can distinguish between compounds that have the same nominal mass but different elemental compositions. chimia.ch The fragmentation pattern observed in the mass spectrum, which shows the breakdown of the molecular ion, provides further structural confirmation. Studies on the closely related 1-methyl-4-phenylpyridinium ion (MPP⁺) show characteristic fragmentation that can be useful in analyzing the spectrum of this compound. researchgate.netnih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methyl-4-phenylpyridinium (MPP⁺) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, with a mass-to-charge ratio (m/z) of 170.1, would be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

While specific MS/MS fragmentation data for this compound is not extensively published, a probable fragmentation pathway can be predicted based on the known behavior of pyridine and substituted aromatic compounds. For the related compound 4-phenylpyridine (B135609) (m/z 155), the protonated molecule [M+H]⁺ at m/z 156 is a major peak. Its fragmentation under LC-ESI-qTof conditions shows significant product ions at m/z 128 and 127. nih.gov This suggests the loss of ethene (C₂H₄) or ethyne (B1235809) (C₂H₂), followed by hydrogen atoms, or the loss of HCN.

For this compound, the molecular ion [M]⁺ at m/z 169 would be prominent in electron ionization (EI) mass spectrometry. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical (H•): Formation of a stable, even-electron ion at m/z 168.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group to yield the phenylpyridine cation at m/z 154. This is often a favorable pathway for methylated aromatic compounds.

Loss of acetylene (B1199291) (C₂H₂): Fragmentation of the pyridine ring can lead to the loss of a neutral acetylene molecule, resulting in an ion at m/z 143.

Cleavage of the phenyl ring: The phenyl group itself can fragment, although this is typically less favored than losses from the heterocyclic ring or its substituents.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 170.1 ([M+H]⁺) | 155.1 | CH₃ | Loss of the methyl group |

| 170.1 ([M+H]⁺) | 143.1 | HCN | Loss of hydrogen cyanide from the pyridine ring |

| 169.1 ([M]⁺) | 168.1 | H• | Loss of a hydrogen radical |

| 169.1 ([M]⁺) | 154.1 | •CH₃ | Loss of a methyl radical |

| 169.1 ([M]⁺) | 127.1 | C₂H₂N• + H• | Ring fragmentation |

This table presents predicted fragmentation pathways based on general principles of mass spectrometry.

Continuous Flow Liquid Secondary Ion Mass Spectrometry (CF L-SIMS) for Quantitative Analysis

Continuous Flow Liquid Secondary Ion Mass Spectrometry (CF L-SIMS) is a specialized mass spectrometry technique that combines a continuous flow of a liquid matrix with secondary ion mass spectrometry. It is particularly useful for the quantitative analysis of polar, and often non-volatile, compounds that are challenging to measure by other methods.

While research specifically detailing the use of CF L-SIMS for this compound is limited, studies on structurally related polar compounds like 1-methyl-4-phenylpyridinium (MPP⁺) demonstrate the technique's capabilities. acs.org For these types of analytes, CF L-SIMS can achieve sub-nanogram sensitivity with high precision and accuracy. acs.org The method involves dissolving the analyte in a liquid matrix (e.g., glycerol) which is continuously delivered to a probe tip within the ion source. A primary ion beam bombards this liquid surface, causing the analyte molecules to be desorbed and ionized for mass analysis.

The success of quantitative analysis by CF L-SIMS is highly dependent on maintaining a stable liquid film on the probe tip. Key factors influencing this stability include: acs.org

Mobile phase composition and flow rate

Ion source and probe tip temperature

Alignment of the probe tip and capillary

Sample composition

For a less polar compound like this compound compared to its permanently charged pyridinium (B92312) analogs, optimization of the mobile phase to ensure stable film formation and efficient ionization would be a critical step in method development.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure of a compound. FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the phenyl ring, and the methyl group. Based on published data for 4-phenylpyridine and related molecules, the following vibrational modes can be anticipated. scispace.com The introduction of the methyl group at the 2-position would introduce additional C-H stretching and bending modes and may cause slight shifts in the pyridine ring vibrations due to electronic and steric effects.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

| ~3100-3000 | Aromatic C-H Stretch (Phenyl & Pyridine) | FT-IR, Raman |

| ~2980-2920 | Methyl (CH₃) Asymmetric & Symmetric Stretch | FT-IR, Raman |

| ~1624-1590 | C=C and C=N Ring Stretching (Pyridine) | FT-IR, Raman |

| ~1530-1470 | Aromatic Ring Stretching (Phenyl) | FT-IR, Raman |

| ~1450-1410 | Methyl (CH₃) Bending & Ring Vibrations | FT-IR, Raman |

| ~1010-990 | Ring Breathing Mode (Pyridine) | Raman |

| ~850-750 | C-H Out-of-Plane Bending (Aromatic) | FT-IR |

This table compiles expected vibrational frequencies based on data from 4-phenylpyridine and other substituted pyridines. scispace.comacs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

In a hypothetical crystal structure of this compound, one would expect the packing to be influenced by van der Waals forces and potential π–π stacking interactions between the phenyl and pyridine rings of adjacent molecules. The presence of the methyl group would introduce steric bulk that could significantly alter the packing arrangement compared to unsubstituted 4-phenylpyridine.

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |

| trans-diiodidobis(4-phenylpyridine-κN)platinum(II) | Monoclinic | P2(1)/c | a = 9.072 Å, b = 9.158 Å, c = 13.169 Å, β = 107.281° | researchgate.net |

| trans-bis(nitrato-κO)bis(4-phenylpyridine-κN)palladium(II) | Monoclinic | C2/c | a = 20.370 Å, b = 8.424 Å, c = 15.024 Å, β = 127.673° | researchgate.net |

| 2,6-bis(2-hydroxy-5-methylphenyl)-4-phenylpyridinium bromide | Monoclinic | P2(1)/c | a = 14.789 Å, b = 17.538 Å, c = 19.016 Å, β = 112.577° | iucr.org |

This table presents crystallographic data for complexes and derivatives containing the 4-phenylpyridine moiety.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is primarily used for purity determination and preparative separation. For phenylpyridine derivatives, reverse-phase HPLC (RP-HPLC) is a common method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Separation is based on the differential partitioning of the analytes between the two phases. The separation of positional isomers of substituted pyridines can be challenging, sometimes requiring specialized columns or mobile phase additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. Research has noted that the separation of this compound from its precursor 4-phenylpyridine can be difficult, indicating similar chromatographic behavior. umich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and travels through a capillary column, separating from other components based on boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. For 4-phenylpyridine, the NIST database reports a Kovats retention index of 1459 on a standard non-polar column. nih.gov GC-MS is also a valuable tool for monitoring reaction progress and for mechanistic studies, for instance, by using isotopically labeled reagents to track atom transfer.

| Technique | Stationary Phase (Typical) | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | Reverse Phase (e.g., C18, polar-embedded) | Acetonitrile/Water or Methanol/Water (often with acid modifier like TFA) | UV (e.g., 254 nm), MS | Purity assessment, preparative separation, quantitative analysis |

| GC-MS | Non-polar (e.g., DB-5ms, HP-5) or polar | Helium, Hydrogen | Mass Spectrometry (EI) | Separation and identification, reaction monitoring, impurity profiling |

Comparative Analyses with Isomeric and Analogous Pyridine Systems

Electronic and Steric Influence of Methyl and Phenyl Group Positioning

The arrangement of the methyl and phenyl groups on the pyridine (B92270) ring in 2-methyl-4-phenylpyridine is a key determinant of its electronic and steric properties. These properties, in turn, dictate its reactivity and interactions.